Cathestatin A
Description
Cystatins are endogenous inhibitors of cysteine proteases like cathepsins, which regulate processes including protein degradation, immune response, and apoptosis . Cathestatin A may share functional or structural homology with these molecules, though its distinct nomenclature implies unique biochemical properties.
Properties
Molecular Formula |
C17H23N3O5 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(2S,3S)-3-[[(2S)-1-(4-aminobutylamino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]oxirane-2-carboxylic acid |
InChI |
InChI=1S/C17H23N3O5/c18-8-4-5-9-19-15(21)12(10-11-6-2-1-3-7-11)20-16(22)13-14(25-13)17(23)24/h1-3,6-7,12-14H,4-5,8-10,18H2,(H,19,21)(H,20,22)(H,23,24)/t12-,13-,14-/m0/s1 |
InChI Key |
ZERGYHMBBZCBJM-IHRRRGAJSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)NCCCCN)NC(=O)[C@@H]2[C@H](O2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCCCCN)NC(=O)C2C(O2)C(=O)O |
Synonyms |
cathestatin A |
Origin of Product |
United States |
Chemical Reactions Analysis
Current Data Availability
The term "Cathestatin A" does not appear in any of the indexed scientific literature, patents, or chemical databases within the provided search results (Sources 1–11). Key gaps include:
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No synthesis pathways or catalytic mechanisms.
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No reaction data (e.g., yields, conditions, intermediates).
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No characterization studies (e.g., spectroscopic or chromatographic profiles).
Potential Explanations for Missing Information
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Nomenclature Issues : The compound name may be misspelled, obsolete, or classified under an alternative systematic IUPAC name.
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Proprietary Status : The compound could be part of unpublished industrial research or restricted due to intellectual property protections.
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Theoretical/Computational Focus : Existing studies may focus on computational predictions rather than experimental validation.
Recommended Actions
To address this gap, consider the following steps:
Verify Nomenclature
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Cross-check spelling and nomenclature using platforms like:
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PubChem (https://pubchem.ncbi.nlm.nih.gov)
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ChemSpider (http://www.chemspider.com)
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Explore Specialized Databases
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Search for structural analogs or related compounds in:
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Reaxys (https://www.reaxys.com)
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SciFinder (https://scifinder.cas.org)
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Consult Recent Literature
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Use keywords like "Cathestatin derivatives" or "Cathestatin analogs" in:
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PubMed (https://pubmed.ncbi.nlm.nih.gov)
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Web of Science (https://www.webofscience.com)
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General Insights on Catalyzed Reactions
While direct data on this compound is unavailable, the search results highlight methodologies relevant to studying novel compounds (Sources 1, 2, 5, 9):
Catalytic Reaction Optimization
Common Reaction Classes
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Cathestatin A vs. Cathestatin B
Cathestatin B (C₁₇H₂₃N₃O₆, molecular mass 365.386 Da) contains three stereocenters and a hydroxyl-phenyl group, which may influence its binding affinity to proteases . While this compound’s exact structure remains undefined, its naming convention suggests a similar scaffold with variations in functional groups (e.g., substituents affecting charge or hydrophobicity).
Table 1: Structural Comparison of this compound and B
Comparison with Cystatin C
Cystatin C (13.4 kDa), a well-studied cysteine protease inhibitor, binds cathepsins B, L, and S via a conserved tripartite structure. Unlike cystatin C, this compound’s smaller molecular weight (~350–370 Da) suggests it may target specific cathepsin isoforms or possess a unique inhibitory mechanism .
Functional and Clinical Comparisons
Inhibitory Efficiency
In a clinical study, the cathepsin S/cystatin C ratio was linked to disease severity, highlighting the therapeutic relevance of protease-inhibitor balance . This compound’s hypothetical role as a cathepsin inhibitor could offer advantages over cystatin C, such as higher specificity or bioavailability. For example:
Table 2: Functional Comparison of Protease Inhibitors
Clinical Implications
- This compound : If optimized for selectivity, it could mitigate off-target effects seen with broader inhibitors.
Q & A
Q. How to integrate multi-omics data to map Cathestatin A’s pathway interactions?
- Answer : Use network pharmacology tools (e.g., STRING, Cytoscape) to overlay transcriptomic, proteomic, and metabolomic datasets. Validate hub nodes via siRNA knockdown followed by functional rescue experiments .
Critical Evaluation & Reproducibility
Q. What criteria should be prioritized when evaluating conflicting studies on this compound’s stability under physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
